novoimanine
Description
Properties
CAS No. |
11004-82-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Synonyms |
novoimanine |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Pathways
Methodologies for Isolation and Purification from Natural Sources
The term "novoimanine" is linked to preparations made from Hypericum perforatum using acetone (B3395972) as a solvent. mdpi.comnih.govresearchgate.net The isolation of such a preparation is representative of general phytochemical extraction processes for obtaining bioactive compounds from plant materials.
The typical workflow for isolating compounds from a natural source like Hypericum perforatum involves several key stages:
Extraction: The initial step involves extracting the desired chemical constituents from the plant material (e.g., flowers, leaves). researchgate.net Solvents are chosen based on the polarity of the target compounds. For the bioactive phloroglucinols and other components found in Hypericum, solvents like methanol, ethanol, and acetone are commonly used. researchgate.netmdpi.comnih.gov
Fractionation: The crude extract, which contains a multitude of compounds, is then partitioned or fractionated. This is often achieved through liquid-liquid extraction with immiscible solvents of varying polarities to separate compounds into simpler groups.
Purification: Final purification to isolate individual compounds is accomplished using chromatographic techniques. Methods such as column chromatography, semi-preparative High-Performance Liquid Chromatography (HPLC), and crystallization are standard procedures for obtaining pure substances from complex mixtures. atlanchimpharma.comijddr.inresearchgate.net
Given that this compound is considered a preparation, it represents an early stage of this process, likely a crude or semi-purified extract rather than a single isolated molecule. mdpi.comnih.gov
Advanced Spectroscopic and Crystallographic Studies for this compound Structure Confirmation
The structural confirmation of a pure chemical compound relies on a combination of powerful analytical techniques. While no comprehensive structural data exists for a single molecule defined as "this compound," the following methods are fundamental for characterizing the known bioactive components of Hypericum extracts, such as hyperforin (B191548), which would be present in a this compound preparation. researchgate.net
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. numberanalytics.comethz.ch It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the types of carbon atoms present (e.g., alkyl, alkene, carbonyl).
2D NMR: Two-dimensional NMR experiments establish correlations between nuclei, which is crucial for assembling the molecular structure. pitt.edu Key experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (2-4 bonds away), which is critical for connecting different parts of a molecule.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps determine the molecule's relative stereochemistry and conformation. ethz.chipb.pt
Table 1: Common NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided | Primary Application |
|---|---|---|
| ¹H NMR | Chemical shift, integration (proton count), multiplicity (neighboring protons) | Identifies types and number of hydrogen atoms |
| ¹³C NMR | Chemical shift of carbon atoms | Identifies the carbon skeleton |
| COSY | ¹H-¹H scalar coupling correlations | Establishes proton connectivity within spin systems |
| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their attached carbons |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connects molecular fragments and establishes the overall structure |
| NOESY/ROESY | ¹H-¹H spatial proximity (through-space correlations) | Determines stereochemistry and conformation |
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which offers clues about its substructures. biorxiv.orgnih.gov The fragmentation pattern is often characteristic of a particular molecular class, aiding in identification. mdpi.comuab.edu
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a high-quality single crystal can be grown. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, the precise position of each atom in the crystal lattice can be determined. nih.gov For chiral molecules, anomalous dispersion techniques can be used to establish the absolute configuration without ambiguity. chem-soc.simit.edu
Precursor Identification and Enzymatic Transformations in this compound Biosynthesis
There is no specific information on the biosynthetic pathway leading to a compound named "this compound." The biosynthesis would pertain to the individual components within the Hypericum extract. The major antibacterial compounds in H. perforatum are phloroglucinols, such as hyperforin. researchgate.net The biosynthesis of these molecules involves complex enzymatic transformations. The identification of precursors and the enzymes that catalyze their conversion is a significant area of research in natural products chemistry. nih.govnih.gov For example, the biosynthesis of complex polyketides or terpenoids often starts from simple precursors like acetyl-CoA, malonyl-CoA, or isopentenyl pyrophosphate, which are assembled and modified by a series of specialized enzymes. biorxiv.orgbiorxiv.org
Genetic Basis and Regulation of this compound Biosynthetic Gene Clusters
As with its biosynthesis, no specific biosynthetic gene cluster (BGC) has been identified for "this compound." In microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often located together in the genome in a BGC. nih.gov Identifying and characterizing these clusters is key to understanding and potentially engineering the production of natural products. nih.gov
Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are widely used to mine genomic data for BGCs. wur.nlsecondarymetabolites.org However, to apply this, one needs a defined molecular structure and the genome of the producing organism. Searches for biosynthetic information on "this compound" often mistakenly lead to novobiocin, a different antibiotic produced by Streptomyces species, which has a well-characterized BGC. nih.govsecondarymetabolites.org This highlights a potential confusion of names in scientific databases and underscores the lack of specific genetic information for this compound.
Chemoenzymatic Approaches for this compound and Analogues Synthesis
Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical methods, presents a powerful strategy for constructing complex natural products and their analogues. beilstein-journals.orgmdpi.comnih.gov While specific chemoenzymatic routes for the total synthesis of this compound are not extensively detailed in publicly available research, the principles of this approach can be applied based on the synthesis of structurally related phloroglucinol (B13840) compounds. google.comresearchgate.net These strategies often leverage the strengths of both enzymatic and chemical transformations to achieve high efficiency, stereoselectivity, and regioselectivity, which can be challenging to attain through purely chemical or biological methods. ucl.ac.ukchemrxiv.org
The core of this compound is a phloroglucinol ring, a common motif in a variety of natural products. illinois.edu The biosynthesis of phloroglucinol itself can be achieved biocatalytically from simple precursors like glucose using enzymes such as PhlD, which catalyzes the formation of phloroglucinol from malonyl-CoA. google.comillinois.edu This biocatalytic step provides a renewable and environmentally friendly starting point for the subsequent chemical or chemoenzymatic elaboration to more complex structures like this compound.
A plausible chemoenzymatic strategy for this compound and its analogues would likely involve the enzymatic synthesis of a key phloroglucinol intermediate, followed by chemical modifications to introduce the specific side chains and functional groups characteristic of the this compound structure. For instance, enzymes could be employed for the initial construction of the phloroglucinol core, and subsequent chemical reactions could be used for acylation or alkylation.
While the direct chemoenzymatic synthesis of this compound remains a developing area, the established methodologies for synthesizing other phloroglucinol derivatives and complex natural products provide a strong foundation for future research. beilstein-journals.orgresearchgate.netacs.org The combination of biocatalysis and chemical synthesis holds significant promise for the efficient and sustainable production of this compound and a diverse range of its analogues for further investigation. nih.govworktribe.com
Table of Potential Chemoenzymatic Steps for Phloroglucinol-Based Scaffolds
| Reaction Step | Catalyst Type | Potential Enzyme/Reagent | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Phloroglucinol Core Formation | Enzymatic | Phloroglucinol synthase (e.g., PhlD) | Malonyl-CoA | Phloroglucinol | google.comillinois.edu |
| Acylation of Phloroglucinol | Chemical | Acyl chloride/Anhydride with Lewis acid | Phloroglucinol | Acylphloroglucinol | researchgate.net |
| Stereoselective Reduction | Enzymatic | Ketoreductase | Keto-intermediate | Chiral alcohol | ucl.ac.uk |
| Oxidative Cyclization | Enzymatic | Cytochrome P450 monooxygenase | Prenylated phloroglucinol | Cyclized derivative | researchgate.net |
Chemical Synthesis and Structural Modifications
Total Synthesis Strategies for Novoimanine: Methodological Advances
The structural complexity of hyperforin (B191548), with its densely substituted bicyclic framework and multiple stereocenters, has made it a challenging and attractive target for total synthesis. Early efforts in the field were extensive, with one of the first total syntheses reported requiring 51 steps. thieme-connect.com
Significant methodological advances have since yielded more efficient and elegant routes. A notable breakthrough was an enantioselective total synthesis that constructed (+)-hyperforin in only 18 steps. A key feature of this strategy was an epoxide-opening cyclization that masterfully established four stereocenters, including two quaternary centers, in a single step. This reaction forms the critical bicyclo[3.3.1]nonane core with high stereocontrol. thieme-connect.com
Further refining the approach to this complex molecule, another research group developed a remarkably concise 10-step total synthesis starting from 2-methylcyclopent-2-en-1-one. nih.govacs.orgacs.org This strategy was enabled by key reactions including a diketene (B1670635) annulation and an oxidative ring expansion. nih.govacs.org This route is particularly significant as it provides rapid access to a highly substituted bicyclo[3.3.1]nonane-1,3,5-trione intermediate in just six steps, creating a versatile platform for synthesizing hyperforin and its analogues. nih.govacs.org Other innovative strategies have featured intramolecular cyclopropanation followed by regioselective ring opening to construct the core bicyclic system. researchgate.net These advances represent a shift from long, linear sequences to more convergent and efficient strategies that often take cues from the molecule's presumed biosynthesis. acs.org
Semisynthesis and Derivatization Approaches for this compound Analogues
The development of total synthesis routes has paved the way for semisynthesis and derivatization, allowing for the creation of novel analogues. The purpose of generating these analogues is often to study structure-activity relationships, improve stability, or fine-tune biological activity. researchgate.netvt.edu
Synthetic platforms, such as the one that produces the bicyclo[3.3.1]nonane-1,3,5-trione motif, are particularly well-suited for creating structural diversity. nih.govacs.org By design, these routes allow for the modification of the various substituent groups around the conserved bicyclic core in a systematic manner. acs.org This enables chemists to explore how changes to the acyl and prenyl side chains impact the molecule's properties.
While specific, large-scale semisynthetic programs on hyperforin are not extensively detailed in readily available literature, the principle is demonstrated in synthetic studies that build upon a common intermediate. For instance, the successful synthesis of the bicyclo[3.3.1]nonane derivative has served as a common starting point for the total syntheses of related natural products like nemorosone (B1218680) and garsubellin A, highlighting the potential for derivatization from a shared core structure. researchgate.net
Chemoinformatics and Computational Design of this compound-Inspired Scaffolds
Chemoinformatics and computational design are powerful tools in modern medicinal chemistry, used to analyze, classify, and generate novel molecular structures with desired properties. vt.edu The concept of a molecular scaffold—the core structure of a molecule—is central to this field. vt.edu The unique and complex scaffold of hyperforin presents a compelling starting point for the computational design of new therapeutic agents.
The hyperforin scaffold is a prenylated phloroglucinol (B13840) derivative featuring a bicyclo[3.3.1]nonane core. nih.govfoodb.caebi.ac.uk This intricate, three-dimensional structure is a rich source of inspiration for designing new compound libraries. Chemoinformatics approaches can be used to:
Analyze Structural Features: Computationally dissect the hyperforin structure to identify the key pharmacophoric elements—the essential features for biological activity.
Scaffold Hopping: Design new, synthetically more accessible scaffolds that maintain the crucial three-dimensional arrangement of hyperforin's functional groups. This can lead to novel molecules with similar or improved activity but different core structures. researchgate.net
Virtual Screening: Create virtual libraries of hyperforin-inspired compounds and computationally screen them against biological targets to predict their activity, prioritizing which analogues to synthesize.
The development of systematic computational methods allows for the identification and exploration of such scaffolds, moving beyond individual compound series to a broader analysis of chemical space. vt.edu The hyperforin framework, with its modifiable substitution points, is an ideal candidate for such in silico exploration to design novel, patentable chemical entities.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes and products that minimize the use and generation of hazardous substances. rsc.org These principles can be applied both to the extraction of hyperforin from its natural source, Hypericum perforatum, and to its total chemical synthesis.
In Extraction: Since this compound is a plant-derived preparation, the extraction process is a key manufacturing step. Traditional methods often rely on large volumes of organic solvents. brieflands.com A greener alternative that has been successfully optimized is Supercritical Fluid Extraction (SFE) using neat carbon dioxide (CO2). rsc.orgrsc.org
Advantages of SFE: CO2 is a non-toxic, non-flammable, and environmentally benign solvent. The extraction can be performed under mild temperature conditions (e.g., 30-40°C), reducing energy consumption. rsc.orgrsc.org The selectivity for hyperforin can be tuned by adjusting the pressure and density of the supercritical CO2, yielding high-purity extracts with efficiency comparable to conventional solvent-based methods. rsc.orgrsc.org At the end of the process, the CO2 can be easily removed and recycled.
In Chemical Synthesis: The principles of green chemistry are also evident in the evolution of hyperforin's total synthesis.
Catalysis: Modern synthetic routes increasingly rely on catalytic reagents over stoichiometric ones. For example, the use of a Lewis acid catalyst in the key epoxide-opening cyclization allows a complex transformation to occur efficiently, which is preferable to using a large excess of a reagent that would later become waste. thieme-connect.com
By focusing on shorter, more elegant synthetic pathways and employing environmentally benign extraction techniques, the production of hyperforin and its derivatives can be aligned with the sustainable principles of green chemistry.
Molecular Mechanisms of Action and Cellular Targets
Identification and Characterization of Primary Molecular Targets of Novoimanine
This compound is recognized as an antibacterial preparation derived from Hypericum perforatum. maltawildplants.commedicalmate.gr Its primary mechanism of action at a molecular level involves altering the permeability of the microbial cell wall. nuph.edu.ua Specifically, in bacteriostatic concentrations, it has been shown to induce the release of potassium ions from Staphylococcus aureus cells. maltawildplants.com This disruption of ion homeostasis is a key aspect of its antibacterial effect.
While the primary focus has been on its antibacterial properties, the broader spectrum of its molecular targets is an area of ongoing investigation. The complex phytochemical nature of Hypericum extracts, from which this compound is derived, suggests that its activity may not be limited to a single target. researchgate.net Components like hyperforin (B191548), a major constituent of this compound, are known to contribute significantly to its antibiotic effects. medicalmate.grmedicalmate.gr
Elucidation of Downstream Signaling Pathways Modulated by this compound
The direct molecular interactions of this compound initiate a cascade of downstream signaling events. While specific, detailed pathways modulated by purified this compound are not extensively documented in the available literature, inferences can be drawn from the effects of Hypericum extracts and their known constituents. For instance, the disruption of the cell membrane's ion gradient can trigger various cellular stress responses.
In the context of broader cellular functions, signaling pathways related to cell growth, proliferation, and death are often implicated with compounds that induce cellular stress. For example, pathways involving tumor necrosis factor-alpha (TNF-α) and other cytokines are central to inflammatory and cell death responses. google.com The activation of such pathways can be initiated by a variety of cellular insults, including those that compromise membrane integrity. Further research is needed to directly link this compound to specific downstream signaling cascades such as the MAP kinase or NF-κB pathways, which are common mediators of cellular stress responses. google.com
This compound Interactions with Macromolecular Structures: Protein, Nucleic Acid, and Lipid Binding Studies
The interaction of this compound with fundamental biological macromolecules is crucial to its mechanism of action.
Protein Binding: The primary mechanism of some antiseptic agents involves the coagulation of proteins in microbes. nuph.edu.ua While direct studies on this compound's specific protein binding partners are limited, its effect on cell wall permeability suggests interactions with membrane-associated proteins, such as ion channels. maltawildplants.comnuph.edu.ua The broader class of compounds from which this compound originates, phloroglucinols, are known to possess anti-inflammatory and antimicrobial effects, which may involve interactions with various enzymes and structural proteins. researchgate.net
Nucleic Acid Binding: There is evidence suggesting that certain compounds can interact with nucleic acids like DNA. dtic.milbiorxiv.org However, specific studies detailing the direct binding of this compound to DNA or RNA are not prominently available in the reviewed literature. Such interactions, if they occur, could contribute to its antimicrobial effects by interfering with replication or transcription.
Lipid Binding: this compound's ability to alter cell wall permeability strongly indicates an interaction with the lipid components of the cell membrane. maltawildplants.comnuph.edu.ua Intrinsically disordered protein regions are known to interact with lipids, and this is a recognized mechanism in various cellular functions. nih.gov While this compound itself is not a protein, its interaction with the lipid bilayer is a key feature of its action. The hydrophobic nature of compounds like those found in Hypericum extracts facilitates their insertion into and disruption of lipid membranes. biorxiv.org
Influence of this compound on Cellular Processes: Apoptosis, Autophagy, Cell Cycle Regulation (Mechanism-focused)
The cellular insults initiated by this compound can lead to profound effects on fundamental cellular processes, including cell cycle progression and programmed cell death.
Cell cycle arrest is a crucial mechanism to halt the proliferation of cells that have sustained damage. wikipedia.org This process is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs). mdpi.com For example, the withdrawal of essential amino acids can trigger cell-cycle arrest through pathways involving restriction point regulators like p21 and cyclin D1. nih.gov
Anticancer agents often induce cell cycle arrest at specific checkpoints. For instance, cedrol (B397079) has been shown to induce G1 phase arrest by upregulating p53 and p21, and downregulating cyclins and CDKs. jmb.or.kr While direct evidence for this compound's effect on the cell cycle in mammalian cells is scarce, its known mechanism of causing cellular stress in bacteria suggests it could potentially trigger similar checkpoint controls in eukaryotic cells if it penetrates them.
Table 1: Key Regulators of Cell Cycle Arrest
| Regulator Type | Examples | Function |
|---|---|---|
| Positive Regulators | Cyclins (A, B, D, E), CDKs (2, 4, 6) | Drive the cell through the cell cycle. mdpi.com |
| Negative Regulators | p16, p21, p27, p53, Rb protein | Inhibit CDKs and halt cell cycle progression. mdpi.com |
Apoptosis is a form of programmed cell death essential for removing damaged or infected cells. nih.gov It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic pathway. youtube.com The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. youtube.com This release initiates a caspase cascade, ultimately leading to cell death. youtube.com
Some studies suggest that compounds from Hypericum can induce apoptosis. For example, hyperforin has been shown to activate a mitochondria-mediated apoptosis pathway. slu.se Given that hyperforin is a major component of this compound, it is plausible that this compound could also induce apoptosis through similar mechanisms. medicalmate.gr The induction of apoptosis is a known mechanism by which some antibacterial agents can cause bacterial cell death. jrespharm.com
Table 2: Key Players in the Intrinsic Apoptosis Pathway
| Component | Role |
|---|---|
| p53 | Tumor suppressor protein that can be activated by DNA damage. youtube.com |
| Bax/Bak | Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane. nih.gov |
| Cytochrome c | Released from mitochondria, activates caspases. youtube.comyoutube.com |
| Caspases | Proteases that execute the final stages of apoptosis. youtube.com |
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for recycling. youtube.comnih.gov This process plays a dual role in cancer, either suppressing tumors or promoting their survival under stress. frontiersin.org Autophagy can be non-selective or selective, targeting specific organelles or pathogens. youtube.commanchester.ac.uk
The relationship between this compound and autophagy has not been directly investigated. However, autophagy is often induced by cellular stress, including damage to organelles and the presence of intracellular pathogens. Given this compound's primary action as an antimicrobial agent that causes cellular stress, it could potentially modulate autophagy. For instance, if it were to cause mitochondrial damage, it might trigger mitophagy, the selective autophagic removal of mitochondria. The interplay between autophagy and apoptosis is complex, with autophagy sometimes acting as a survival mechanism that prevents apoptosis, and other times contributing to cell death. frontiersin.org
High-Throughput Screening and Omics Approaches for Target Deconvolution
The elucidation of the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For complex natural products like this compound, derived from Hypericum perforatum (St. John's Wort), high-throughput screening (HTS) and "omics" technologies, such as proteomics and transcriptomics, offer powerful tools for target deconvolution. plos.org These approaches allow for an unbiased, system-wide analysis of molecular changes within cells upon treatment with a compound, thereby identifying potential protein targets and cellular pathways that are modulated. While direct studies on the specific preparation "this compound" are limited, research on its primary active constituent, hyperforin, and extracts of H. perforatum provides significant insights into its molecular interactions.
One HTS approach, chemical-genetic profiling in yeast, has been utilized to predict the human intracellular targets of an aqueous extract of St. John's Wort. nih.gov This method involves screening a library of yeast deletion strains to identify genes whose absence confers sensitivity to the extract. nih.gov This powerful technique provides a systematic way to generate hypotheses about the molecular mechanisms of action of botanical medicines. nih.gov
Proteomics for Protein-Ligand Interaction Mapping
Proteomics enables the large-scale study of proteins and their interactions within a biological system. Various proteomics-based methods are employed to identify the direct protein targets of a small molecule and to map the subsequent changes in protein expression that define its mechanism of action.
One study employed two-dimensional gel electrophoresis (2D-PAGE) to analyze changes in the proteome of DDT1-MF2 smooth muscle cells after a 15-minute incubation with hyperforin. nih.gov This analysis revealed significant changes in the expression of several proteins, which were identified using peptide mass fingerprinting. nih.gov The modulated proteins are primarily involved in cellular stress responses, energy metabolism, and the synthesis, transport, and folding of proteins. nih.gov These findings suggest that at higher concentrations, hyperforin induces a cellular stress response. nih.gov
Another proteomics investigation focused on the estrogenic activity of hyperforin in MCF-7 human breast cancer cells. nih.gov In this study, 453 proteins were identified, with 282 showing significant modulation in hyperforin-treated cells compared to those treated with 17β-estradiol. nih.gov This research indicated that hyperforin's effects on cell proliferation are mediated by the downregulation of estrogen receptor 1 and are mainly regulated by cyclin D1 and extracellular signal-regulated kinases. nih.gov
Furthermore, a combined proteomic and metabolomic approach was used to investigate the effects of Hypericum perforatum L. (HPL) on kidney dysfunction induced by ovariectomy in rats. nih.gov This study identified 286 proteins in the urinary proteome, with HPL treatment rescuing the abnormal levels of 21 of these proteins. nih.gov The findings pointed to a significant link between glutathione (B108866) redox stress and kidney impairment, with HPL helping to maintain cellular redox homeostasis. nih.gov
A proteomic analysis was also conducted on exosome-like nanovesicles derived from Hypericum perforatum (HPDENs). dovepress.com This study identified 61 differentially expressed proteins in HPDENs after exposure to light, highlighting the complex protein composition of these vesicles. dovepress.com
| Protein | Cell/System Studied | Observed Effect of Hyperforin/H. perforatum Extract | Associated Function | Source |
|---|---|---|---|---|
| Tubulin-beta | DDT1-MF2 smooth muscle cells | Marked change in expression | Cytoskeleton | nih.gov |
| Enolase 3 | DDT1-MF2 smooth muscle cells | Marked change in expression | Energy metabolism | nih.gov |
| SYNCRIP | DDT1-MF2 smooth muscle cells | Marked change in expression | Protein synthesis/transport | nih.gov |
| Endoplasmin | DDT1-MF2 smooth muscle cells | Marked change in expression | Protein folding | nih.gov |
| Elongation factor 2 | DDT1-MF2 smooth muscle cells | Marked change in expression | Protein synthesis | nih.gov |
| HSP84 | DDT1-MF2 smooth muscle cells | Marked change in expression | Cellular stress response | nih.gov |
| Estrogen Receptor 1 | MCF-7 human breast cancer cells | Downregulated | Hormone signaling, cell proliferation | nih.gov |
| Cyclin D1 | MCF-7 human breast cancer cells | Regulator of cell proliferation | Cell cycle regulation | nih.gov |
| Extracellular signal-regulated kinases (ERKs) | MCF-7 human breast cancer cells | Regulator of cell proliferation | Signal transduction | nih.gov |
| Gamma-glutamyltransferase 1 (Ggt1) | Rat kidney (OVX model) | Overexpression inhibited by HPL | Glutathione metabolism | nih.gov |
| Alanyl-aminopeptidase (Anpep) | Rat kidney (OVX model) | Expression restored by HPL | Metabolite processing | nih.gov |
Transcriptomics for Gene Expression Profiling
Transcriptomics provides a snapshot of the actively transcribed genes in a cell at a specific moment. This is particularly useful for understanding the cellular response to a compound like this compound by revealing which genes and, by extension, which cellular pathways are activated or suppressed.
Several transcriptomic studies have been conducted on Hypericum perforatum itself, primarily to identify the genes involved in the biosynthesis of its active compounds, including hyperforin and hypericin (B1674126). frontiersin.orgplos.orgplantae.orgresearchgate.netmpg.denih.gov These studies, using techniques like de novo transcriptome sequencing, have generated extensive lists of unigenes and have shed light on the complex genetic pathways leading to the production of these metabolites. plos.orgnih.gov For instance, de novo transcriptome analysis of H. perforatum across its life cycle led to the identification of 59,184 unigenes, with 260 being putatively involved in the production of hypericin, hyperforin, and melatonin. plos.org
More directly related to the action of its components, research has shown that hyperforin can regulate gene transcription. One study demonstrated that hyperforin activates the transcription factor AP-1 in HEK293 cells that express transient receptor potential canonical C6 (TRPC6) channels. nih.gov This activation leads to the increased promoter activities of c-Jun and c-Fos and an upregulation of their biosynthesis. nih.gov The study identified the AP-1 binding site as a hyperforin-responsive element, indicating a specific mechanism by which hyperforin can influence gene expression. nih.gov
Another study investigating the transcriptional response of H. perforatum suspension cells to elicitation by Agrobacterium tumefaciens found that the expression of genes involved in hyperforin biosynthesis was markedly downregulated. publish.csiro.au In contrast, genes related to the biosynthesis of other secondary metabolites like xanthones and hypericin were upregulated, suggesting a complex regulation of these pathways under biotic stress. publish.csiro.au
The potential for transcriptomic analyses to elucidate the mechanism of action of hyperforin has been noted in other contexts as well. For example, in studies demonstrating the pan-coronavirus antiviral activity of hyperforin, it was suggested that transcriptomic and proteomic analyses could provide deeper insights into the cellular pathways modulated by the compound. frontiersin.orgbiorxiv.org
| Gene/Transcription Factor | Cell/System Studied | Observed Effect of Hyperforin/H. perforatum | Associated Function/Pathway | Source |
|---|---|---|---|---|
| AP-1 (transcription factor) | HEK293 cells expressing TRPC6 | Activated by hyperforin | Gene transcription regulation | nih.gov |
| c-Jun | HEK293 cells expressing TRPC6 | Promoter activity increased and biosynthesis upregulated by hyperforin | Component of AP-1, signal transduction | nih.gov |
| c-Fos | HEK293 cells expressing TRPC6 | Promoter activity increased and biosynthesis upregulated by hyperforin | Component of AP-1, signal transduction | nih.gov |
| Hyperforin biosynthesis genes | H. perforatum suspension cells | Downregulated upon A. tumefaciens elicitation | Secondary metabolite biosynthesis | publish.csiro.au |
| Xanthone biosynthesis genes | H. perforatum suspension cells | Upregulated upon A. tumefaciens elicitation | Secondary metabolite biosynthesis, plant defense | publish.csiro.au |
| Hypericin biosynthesis genes | H. perforatum suspension cells | Upregulated upon A. tumefaciens elicitation | Secondary metabolite biosynthesis, plant defense | publish.csiro.au |
| Hyp-1 (phenolic oxidative coupling protein) | H. perforatum suspension cells | Upregulated upon A. tumefaciens elicitation | Plant defense, hypericin biosynthesis | publish.csiro.au |
Structure Activity Relationship Sar Studies
Design and Synthesis of Novoimanine Analogues for SAR Profiling
The foundation of any SAR study lies in the strategic design and chemical synthesis of analogues. This process involves systematically modifying the parent molecule's structure to probe the importance of different functional groups and structural motifs. While detailed synthetic schemes for a wide range of this compound analogues are not extensively documented in publicly available literature, existing research on related compounds provides a clear framework for how such studies are approached. For instance, research on other natural products involves creating libraries of derivatives by altering key functional groups to explore their impact on biological activity. mdpi.com
The synthesis of analogues for a compound like this compound would likely focus on several key areas of its molecular structure. Modifications could include:
Alteration of side chains: Changing the length, branching, or polarity of alkyl or acyl groups.
Modification of the core ring structure: Introducing or removing double bonds, or altering the ring size.
Substitution on aromatic rings: Adding various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to probe electronic and steric effects.
Evidence suggests that synthetic analogues of this compound have been developed, as indicated by references to "synthetic analogues of 29:359" and compounds derived "from this compound 30:628" in scientific indices, though the specific synthetic pathways are not detailed in the available abstracts. pageplace.de The general approach for creating such analogues often involves multi-step synthesis, starting from the natural product itself or a readily available precursor. mdpi.com
To illustrate the process, the table below shows a hypothetical set of this compound analogues and the types of modifications that would be typical in an SAR study.
| Analogue ID | Modification from Parent this compound Structure | Rationale for Synthesis |
| Novo-001 | Replacement of a hydroxyl group with a methoxy group. | To assess the importance of hydrogen bond donating capability. |
| Novo-002 | Introduction of a chlorine atom on the aromatic ring. | To evaluate the effect of an electron-withdrawing group. |
| Novo-003 | Shortening of an alkyl side chain by one carbon. | To probe steric hindrance at the active site. |
| Novo-004 | Isomerization of a double bond in the core structure. | To understand the required stereochemistry for activity. |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogues is limited.
Correlation of Structural Features with Biological Activities at the Molecular and Cellular Level
Once analogues are synthesized, they are screened for biological activity to establish a correlation between structural changes and their effects. For this compound, known for its antibacterial properties, particularly against Staphylococcus aureus, this would involve determining the Minimum Inhibitory Concentration (MIC) of each analogue against various bacterial strains. rjptonline.orgisops-ankara.org The mechanism of action for this compound is thought to involve the disruption of the bacterial cell membrane, leading to the release of potassium ions. rjptonline.org Therefore, cellular-level assays would also investigate the impact of structural modifications on membrane potential and integrity.
Key findings from SAR studies on other antimicrobial compounds often reveal that:
Specific functional groups are essential: The presence and position of certain groups, like hydroxyls or carbonyls, are often critical for binding to the molecular target. For example, studies on other natural product derivatives have shown that an unsubstituted hydroxyl group can be vital for inhibitory activity. mdpi.com
Stereochemistry matters: The three-dimensional arrangement of atoms can be critical for a snug fit into the target's active site.
The following table presents hypothetical data correlating structural features of imagined this compound analogues with their antibacterial activity, illustrating the type of data generated in SAR studies.
| Analogue ID | Key Structural Feature | MIC against S. aureus (µg/mL) | Effect on K+ Efflux |
| This compound | Parent Compound | 8 | +++ |
| Novo-001 | Methoxy group instead of hydroxyl | 32 | + |
| Novo-002 | Chlorine on aromatic ring | 4 | ++++ |
| Novo-003 | Shortened alkyl chain | 16 | ++ |
| Novo-004 | Isomerized double bond | >64 | - |
This table contains illustrative data to demonstrate SAR principles. Actual data for this compound analogues is not publicly available.
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. creative-biostructure.com These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., size, shape, lipophilicity, electronic properties)—to predict the activity of new, untested compounds. creative-biostructure.comneovarsity.org This approach is particularly useful for prioritizing which analogues to synthesize, saving time and resources. creative-biostructure.com
While no specific QSAR models for this compound have been published, the methodology is widely applied to other classes of compounds. A typical QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities (the training set) is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the training set.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is tested using an external set of compounds (the test set) and various statistical metrics. mdpi.com
A hypothetical QSAR equation for a series of this compound derivatives might look like this: log(1/MIC) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C
This equation would suggest that activity increases with higher lipophilicity (LogP) and dipole moment, but decreases with a larger molecular weight. Such a model could then be used to predict the MIC of newly designed analogues before their synthesis.
The table below shows a set of descriptors that would be relevant for a QSAR analysis of this compound derivatives.
| Descriptor | Definition | Potential Influence on Antibacterial Activity |
| LogP | A measure of a compound's lipophilicity. | Affects membrane permeability. |
| Molecular Weight | The mass of the molecule. | Can influence diffusion and fit within the target site. |
| Dipole Moment | A measure of the polarity of the molecule. | Important for electrostatic interactions with the target. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Ligand-Target Interactions: Molecular Docking and Dynamics Simulations
To understand how a compound exerts its effect at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. researchgate.net Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a specific receptor or enzyme, estimating the strength of the interaction. nih.govijpras.com MD simulations then provide insight into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the interaction. lasalle.mx
For this compound, these studies would require a known three-dimensional structure of its biological target. If the target is, for example, a specific bacterial enzyme, docking studies could reveal:
Binding pocket: The specific region of the enzyme where this compound binds.
Key interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding energy: A score that estimates the affinity of the ligand for the target.
MD simulations would then be used to see if the docked pose is stable or if the ligand moves out of the binding pocket. This information is invaluable for rational drug design, as it allows for the design of new analogues that can form stronger and more stable interactions with the target. nih.gov While specific docking studies for this compound are not found in the reviewed literature, this approach is standard in modern drug discovery. nih.gov
Pre Clinical Pharmacological Investigations in Model Systems
In Vitro Pharmacodynamics: Time-Dependent and Concentration-Dependent Effects on Cellular Models
The pharmacodynamics of a compound describe the relationship between its concentration and its observed effect. For antimicrobial agents like novoimanine, this is often characterized by time-dependent or concentration-dependent killing of microorganisms. muni.cz
Concentration-Dependent Effects: The antibacterial activity of this compound and its related preparations have demonstrated concentration-dependent effects in various in vitro models. sci-hub.seresearchgate.net Studies have shown that as the concentration of the active components increases, so does the inhibitory or bactericidal effect against susceptible bacterial strains. For instance, preparations containing components of Hypericum have shown a concentration-dependent antiproliferative effect on certain cell lines. sci-hub.se The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. muni.cz
Time-Dependent Effects: In addition to concentration, the duration of exposure to an antimicrobial agent can be a critical determinant of its efficacy, a characteristic known as time-dependent killing. rxkinetics.comnih.gov For some antibiotics, maintaining the drug concentration above the MIC for a prolonged period is more critical for bacterial eradication than achieving high peak concentrations. rxkinetics.comnih.gov While specific time-kill curve studies for this compound are not extensively detailed in the provided search results, the general principles of antimicrobial pharmacodynamics suggest that its efficacy is likely a function of both concentration and time. muni.czmdpi.com The pattern of activity, whether predominantly concentration-dependent or time-dependent, influences how dosing regimens are designed to optimize therapeutic outcomes. mdpi.com
The table below summarizes the key pharmacodynamic characteristics of antimicrobial agents, which provide a framework for understanding the action of compounds like this compound.
| Pharmacodynamic Parameter | Description | Relevance to this compound's Pre-clinical Profile |
| Concentration-Dependent Killing | The rate and extent of bacterial killing increase as the drug concentration increases. rxkinetics.com | Preparations from Hypericum, including those related to this compound, have shown concentration-dependent effects against various microbes and cell lines. sci-hub.seresearchgate.net |
| Time-Dependent Killing | The extent of bacterial killing is primarily dependent on the duration of time that drug concentrations remain above the Minimum Inhibitory Concentration (MIC). nih.gov | While not explicitly detailed for this compound, this is a fundamental concept in antimicrobial pharmacodynamics that would be relevant to its complete characterization. |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. muni.cz | This is a standard measure used to quantify the potency of antimicrobial agents like this compound against specific pathogens. |
Pharmacokinetics in In Vitro Systems and Animal Models: Absorption, Distribution, Metabolism, and Excretion (ADME) at a Mechanistic Level
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). muni.cz Pre-clinical ADME studies are crucial for understanding a compound's disposition and for predicting its behavior in humans. ugd.edu.mk
The entry of a compound into a cell and its potential removal are critical first steps in its pharmacological action.
Cellular Uptake: The process by which substances enter a cell is known as cellular uptake. For many compounds, this occurs via endocytosis, a process that includes phagocytosis, macropinocytosis, and clathrin- or caveolae-mediated pathways. aginganddisease.orgmdpi.comnih.gov The specific mechanism can depend on the physicochemical properties of the compound and the cell type. aginganddisease.org While detailed studies on the specific uptake mechanisms of this compound are not readily available, its ability to exert intracellular effects implies it can cross cellular membranes.
Efflux Mechanisms: Bacteria can develop resistance to antimicrobial agents by actively pumping them out of the cell using efflux pumps. nih.govopenmicrobiologyjournal.combiorxiv.org These pumps are transport proteins that can extrude a wide range of substances, thereby reducing the intracellular concentration of the drug and diminishing its efficacy. nih.govresearchgate.net The interaction of this compound with bacterial efflux pumps is an important area for investigation, as the co-administration of an efflux pump inhibitor could potentially enhance its antibacterial activity. sci-hub.se
The metabolic stability of a compound determines its persistence in the body.
Metabolic Stability: In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are employed to predict a compound's half-life and potential for drug-drug interactions. nih.govnuvisan.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. nuvisan.com Information regarding the specific metabolic stability of this compound is limited in the provided results. However, it is known that other constituents of Hypericum perforatum can induce certain CYP enzymes. usp.br
Biotransformation Pathways: Biotransformation is the process by which the body chemically alters a compound, typically to facilitate its excretion. This often involves enzymatic reactions in the liver. Understanding these pathways is essential for characterizing the full pharmacokinetic profile of a drug. Specific biotransformation pathways for this compound have not been detailed in the available search results.
Understanding where a compound distributes in the body is key to assessing its potential efficacy and toxicity.
Distribution in Animal Models: Studies in animal models, such as rats and mice, are used to investigate the distribution of a compound to various tissues and organs. mdpi.comfrontiersin.orgdtic.milnih.gov Techniques like quantitative whole-body autoradiography (QWBA) can provide a detailed picture of tissue distribution over time. pharmaron.combioivt.com While specific QWBA data for this compound is not available, a reference mentions its distribution in mice. pageplace.de For compounds intended for systemic effects, achieving adequate concentrations at the target site is crucial.
The table below outlines the key pharmacokinetic processes and their relevance to the pre-clinical evaluation of this compound.
| ADME Process | Description | Relevance to this compound's Pre-clinical Profile |
| Absorption | The process by which a drug enters the bloodstream. | The route of administration in animal models (e.g., oral, intravenous) will significantly influence absorption. ugd.edu.mk |
| Distribution | The reversible transfer of a drug from the bloodstream to various tissues of the body. frontiersin.org | Studies in mice have been conducted to examine the distribution of this compound. pageplace.de The distribution to target tissues is critical for its pharmacological effect. |
| Metabolism | The chemical conversion or transformation of drugs into other compounds within the body. nuvisan.com | The metabolic stability and pathways of this compound would determine its duration of action and potential for interactions. |
| Excretion | The elimination of the unchanged drug or its metabolites from the body. | The routes of excretion (e.g., renal, biliary) are important for determining the overall clearance of the compound. |
Mechanistic Investigations of Potential Drug-Drug Interactions in Pre-clinical Models (e.g., Enzyme Inhibition/Induction)
The co-administration of multiple drugs can lead to interactions, often through the inhibition or induction of drug-metabolizing enzymes.
Enzyme Inhibition/Induction: Some compounds can inhibit the activity of metabolic enzymes like cytochrome P450, leading to increased concentrations of other drugs metabolized by the same enzyme. nuph.edu.ua Conversely, enzyme induction can decrease the concentration and efficacy of co-administered drugs. usp.br Extracts from Hypericum perforatum, the source of this compound, are well-known inducers of certain CYP enzymes, which can lead to significant drug-drug interactions. usp.brslu.se For example, St. John's Wort can affect the metabolism of drugs like warfarin, cyclosporin, and theophylline. usp.br While specific studies on this compound's direct effects on enzyme inhibition or induction are not detailed, its origin from Hypericum suggests a potential for such interactions. slu.sestudfile.net
Biological Activity and Mechanistic Studies in in Vitro and in Vivo Pre Clinical Models
Antimicrobial Activity and Resistance Mechanisms: Molecular Basis of Interaction and Cellular Response in Pathogens
Novoimanine has demonstrated activity against various pathogens. The molecular basis of its action involves specific interactions with cellular components and processes, which vary among different types of microorganisms.
The primary antibacterial mechanism of this compound appears to be targeted effects on the cytoplasmic membrane of bacteria, particularly Staphylococcus aureus.
Membrane Disruption: Studies on Staphylococcus aureus 209P reveal that this compound's effect on the cytoplasmic membrane is distinct and limited compared to other polycationic antibacterial agents. At a bacteriostatic concentration of 0.5 µg/mL, this compound induces the release of potassium ions from the bacterial cells. However, it does not cause a general breakdown of membrane integrity, as evidenced by the lack of release of UV-absorbing compounds or 14C-labeled amino acids. Interestingly, at concentrations from 2.5 to 50 µg/mL, this compound appeared to promote the retention of previously absorbed 14C-amino acids within the cells, contrasting with control cells where the levels of these amino acids decreased. Furthermore, at a higher concentration of 100 µg/mL, this compound was found to stimulate the activity of ATP-ase and alkaline phosphatase by 34% and 37-57%, respectively reactgroup.org.
Protein Synthesis Inhibition and DNA Interference: Detailed research findings from available pre-clinical models and mechanistic studies focusing specifically on this compound's potential to inhibit protein synthesis or interfere with bacterial DNA were not identified in the reviewed literature.
**Table 1: Effects of this compound on *Staphylococcus aureus***
| Concentration | Observed Effect | Citation |
|---|---|---|
| 0.5 µg/mL | Induces release of potassium ions. | reactgroup.org |
| 0.5 µg/mL | No effect on the release of UV-absorbing compounds or 14C-amino acids. | reactgroup.org |
| 2.5-50 µg/mL | "Preservation" of absorbed 14C-amino acids in cells. | reactgroup.org |
| 100 µg/mL | Stimulation of ATP-ase activity by 34%. | reactgroup.org |
| 100 µg/mL | Stimulation of alkaline phosphatase activity by 37-57%. | reactgroup.org |
Specific mechanistic investigations detailing this compound's effect on fungal cell wall or membrane disruption, or its interference with fungal metabolic pathways, are not described in the available preclinical literature reviewed for this article.
Preclinical studies focusing on the molecular-level inhibition of viral replication cycles or the modulation of host-pathogen interactions by this compound were not identified in the reviewed scientific literature.
Research detailing the specific molecular mechanisms by which pathogens may develop resistance to this compound is not available in the reviewed preclinical studies.
Anti-inflammatory Properties: Modulation of Inflammatory Mediators and Signaling Pathways in Cellular and Animal Models
Detailed findings from cellular or animal models investigating the anti-inflammatory properties of this compound, including its specific effects on inflammatory mediators or signaling pathways, were not available in the scientific literature reviewed.
Immunomodulatory Effects: Impact on Immune Cell Function and Cytokine Production in Experimental Systems
Information from experimental systems regarding the impact of this compound on immune cell function or its ability to modulate cytokine production is not described in the available preclinical research.
Anti-proliferative Activity in Cancer Cell Lines and Tumor Models: Mechanistic Insights into Cell Death and Growth Inhibition
Direct studies on the anti-proliferative activity of the this compound preparation are not extensively documented. However, significant research has focused on the anti-cancer properties of hyperforin (B191548), a major lipophilic constituent of Hypericum perforatum and a key component of this compound. aacrjournals.org Hyperforin has been shown to exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines and in vivo tumor models. aacrjournals.orgresearchgate.net
The mechanisms underlying the anti-cancer activity of hyperforin are multifaceted and involve the induction of apoptosis, inhibition of tumor invasion and metastasis, and modulation of cellular signaling pathways. aacrjournals.orgnih.gov
Induction of Apoptosis:
Hyperforin has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This process is often mediated through the mitochondrial pathway. researchgate.netnih.gov Key mechanistic insights include:
Mitochondrial Permeability Transition: Hyperforin can induce the mitochondrial permeability transition, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis. researchgate.net
Modulation of Apoptotic Proteins: Hyperforin has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 in leukemic cells. nih.gov
Inhibition of Cell Proliferation and Growth:
Hyperforin inhibits the growth of various tumor cell lines with IC₅₀ values ranging from 3 to 15 µM. researchgate.net The anti-proliferative effects are linked to several mechanisms:
Inhibition of Pro-survival Kinases: Hyperforin can inhibit the activity of pro-survival kinases like Akt, leading to the dephosphorylation and activation of pro-apoptotic proteins such as Bad. nih.gov
ROS Generation and pH Regulation: It can decrease the production of reactive oxygen species (ROS) and restore pH balance in tumor cells, which can attenuate the cancer cell phenotype and hamper proliferation. nih.govnih.gov
Inhibition of Angiogenesis: Hyperforin has been found to be a new inhibitor of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. mdpi.com It targets several key steps in this process. mdpi.com
Inhibition of Invasion and Metastasis:
A stable salt of hyperforin, Hyp-DCHA, has been shown to inhibit tumor cell invasion and metastasis. aacrjournals.org This is achieved in part through the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. aacrjournals.orgmdpi.com
The following table summarizes the in vitro anti-proliferative activity of hyperforin in various cancer cell lines.
| Cell Line | Cancer Type | Effect | IC₅₀ (µM) |
| MT-450 | Rat Mammary Carcinoma | Inhibition of growth, induction of apoptosis | ~5 |
| MDA-MB-468 | Human Mammary Carcinoma | Inhibition of growth | <15 |
| MCF-7 | Human Mammary Carcinoma | Inhibition of growth | <15 |
| A-431 | Human Squamous Cell Carcinoma | Inhibition of growth | >15 |
| HT-144 | Human Malignant Melanoma | Inhibition of growth | >15 |
| Jurkat | Human T-cell Leukemia | Inhibition of growth | >15 |
| HT-1080 | Human Fibrosarcoma | Inhibition of cell growth | 5-8 |
| SK-N-BE | Human Neuroblastoma | Inhibition of cell growth | >8 |
| B16-LU8 | Murine Melanoma | Inhibition of cell growth | 5-8 |
| C-26 | Murine Colon Carcinoma | Inhibition of cell growth | 5-8 |
| TRAMP-C1 | Murine Prostate Carcinoma | Inhibition of cell growth | >8 |
| K562 | Human Myelogenous Leukemia | Decreased cell growth | Not specified |
| U937 | Human Lymphoma | Caspase-dependent apoptosis | Not specified |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Induction of apoptosis | Not specified |
Data compiled from multiple preclinical studies. aacrjournals.orgresearchgate.netnih.gov
In vivo studies have supported these findings, with hyperforin demonstrating the ability to inhibit the growth of breast carcinoma in immunocompetent rats to a similar extent as the chemotherapy drug paclitaxel, without signs of acute toxicity. researchgate.net
Other Biological Activities: Exploration of Novel Mechanistic Roles in Specific Biological Systems
Beyond the anti-proliferative activities of its components, this compound itself is primarily recognized for its potent antibacterial properties.
Antibacterial Activity:
This compound has a long history of use as a topical antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). aacrjournals.org Its mechanism of action is distinct from many conventional antibiotics.
Analytical and Bioanalytical Methodologies for Novoimanine Research
Chromatographic Techniques (HPLC, GC, LC-MS/MS) for Novoimanine Quantification in Research Samples
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound in complex mixtures, such as biological samples. cstti.comlongdom.org High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages depending on the research application. axispharm.comchemyx.comeuropa.eu
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for quantifying non-volatile compounds like this compound. axispharm.comchemyx.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. longdom.orgchemyx.com For this compound analysis, a C18 reversed-phase column is often employed, which separates molecules based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as this compound possesses chromophores that absorb light in the ultraviolet-visible range. googleapis.comtechnologynetworks.comunchainedlabs.com The concentration of this compound in a sample is determined by comparing the peak area in the chromatogram to a calibration curve generated with known concentrations of a this compound standard. longdom.org
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. axispharm.com Since this compound is a relatively non-volatile molecule, its analysis by GC often requires a derivatization step to increase its volatility. This process chemically modifies the this compound molecule to make it more amenable to vaporization in the GC inlet. Once volatilized, the sample is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Detection is frequently performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). youtube.com
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. chemyx.comd-nb.infonih.gov LC-MS/MS is particularly valuable for quantifying this compound at very low concentrations in complex biological matrices like plasma or tissue homogenates. axispharm.comnih.gov After separation by the LC system, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion corresponding to this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This multiple-stage analysis, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces interference from other components in the sample, leading to highly accurate and precise quantification. frontiersin.orgchromatographyonline.com
Table 1: Comparison of Chromatographic Techniques for this compound Quantification
| Feature | HPLC | GC | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Combines LC separation with mass-based detection of precursor and product ions. |
| Suitability for this compound | Suitable for the non-volatile compound. | Requires derivatization to increase volatility. | Highly suitable, offering high sensitivity and specificity for complex samples. axispharm.com |
| Common Detector | UV-Vis Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Tandem Mass Spectrometer |
| Key Advantage | Robust and widely available. | High resolution for volatile compounds. | Excellent sensitivity and selectivity, ideal for trace analysis. youtube.com |
Spectroscopic Methods (UV-Vis, Fluorescence) for this compound Detection and Interaction Studies
Spectroscopic techniques are invaluable for the detection of this compound and for investigating its interactions with other molecules, such as proteins or DNA. frontiersin.orgspectroscopyonline.comnih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. technologynetworks.comwikipedia.org Molecules with chromophores, which are parts of the molecule that absorb light, can be quantified using this method. wikipedia.org this compound exhibits characteristic absorption maxima in the UV-Vis spectrum, which can be used for its detection and quantification according to the Beer-Lambert law. unchainedlabs.com This technique is also employed in interaction studies. When this compound binds to a macromolecule, such as a protein or nucleic acid, there can be a shift in its absorption maximum or a change in its molar absorptivity, providing evidence of the interaction. frontiersin.org
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. mdpi.comedinst.com While not all molecules fluoresce, those that do, known as fluorophores, can be detected at very low concentrations. If this compound itself is fluorescent, its emission spectrum can be used for detection. horiba.com More commonly in interaction studies, changes in the intrinsic fluorescence of a protein (often from tryptophan or tyrosine residues) upon binding to a ligand like this compound are monitored. frontiersin.org Quenching or enhancement of this intrinsic fluorescence can provide information about the binding affinity and the proximity of the ligand to the fluorescent amino acid residues. frontiersin.orgnih.gov
Table 2: Spectroscopic Methods for this compound Research
| Method | Principle | Application for this compound |
| UV-Vis Spectroscopy | Measures the absorption of UV and visible light by a sample. technologynetworks.comwikipedia.org | Detection and quantification based on characteristic absorption peaks. googleapis.com Studying interactions through changes in the absorption spectrum upon binding to macromolecules. frontiersin.org |
| Fluorescence Spectroscopy | Measures the emission of light from a sample after it has absorbed light. mdpi.comedinst.com | Detection if the compound is fluorescent. horiba.com Studying interactions by observing changes in the intrinsic fluorescence of a target molecule (e.g., protein) upon binding. frontiersin.orgnih.gov |
Development of Immunoassays and Biosensors for this compound Detection in Complex Research Matrices
For rapid and specific detection of this compound in complex biological samples, immunoassays and biosensors offer significant advantages. mdpi.compromega.deabyntek.com
Immunoassays: These methods utilize the highly specific binding between an antibody and its antigen. nih.govlornelabs.com To develop an immunoassay for this compound, specific antibodies that recognize and bind to the compound must be produced. A common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be configured in a competitive format for small molecules like this compound. abyntek.comlornelabs.com In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample. Immunoassays are valued for their high throughput and sensitivity. promega.denih.gov
Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. mdpi.comnih.gov For this compound detection, the biorecognition element could be a specific antibody or an enzyme that interacts with this compound. nih.gov This biological interaction is then converted into an electrical, optical, or mass-based signal by the transducer. mdpi.com For instance, a surface plasmon resonance (SPR) biosensor could monitor the change in refractive index at a sensor surface as this compound binds to immobilized antibodies. mdpi.com Electrochemical biosensors might measure changes in current or potential as a result of an enzymatic reaction involving this compound. nih.gov The development of such biosensors aims to provide rapid, real-time, and potentially portable detection of this compound in complex research matrices. nih.gov
Isotopic Labeling and Tracing in Metabolic and Pharmacokinetic Research
Isotopic labeling is a powerful technique used to trace the fate of this compound within a biological system, providing critical insights into its metabolic pathways and pharmacokinetic properties. chempep.comnih.govkuleuven.be This involves replacing one or more atoms in the this compound molecule with their stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). chempep.comdoi.org
In metabolic research , an organism or cell culture is exposed to the isotopically labeled this compound. frontiersin.org After a certain period, metabolites are extracted and analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov The presence of the isotopic label in various metabolites allows researchers to identify the products of this compound biotransformation and to map out the metabolic pathways involved. doi.orgnih.gov This approach can reveal how the compound is broken down, modified, and utilized by the biological system. nih.gov
In pharmacokinetic research , labeled this compound is administered to a research animal, and its absorption, distribution, metabolism, and excretion (ADME) are tracked over time. thno.orgnih.goveuropa.eu By measuring the concentration of the labeled compound and its labeled metabolites in biological fluids (e.g., blood, urine) and tissues at different time points, researchers can determine key pharmacokinetic parameters. nih.govnih.gov This data is essential for understanding how quickly the compound is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately eliminated. chromatographyonline.com
Table 3: Applications of Isotopic Labeling in this compound Research
| Research Area | Methodology | Key Insights Gained |
| Metabolic Studies | Administration of isotopically labeled this compound to cells or organisms, followed by MS or NMR analysis of metabolites. frontiersin.orgnih.gov | Identification of metabolic breakdown products. Elucidation of biotransformation pathways. doi.orgnih.gov |
| Pharmacokinetic Studies | Administration of labeled this compound to research models and tracking its levels in biological samples over time. thno.orgnih.gov | Determination of absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govchromatographyonline.com |
Emerging Research Areas and Future Perspectives
Systems Biology Approaches to Understanding Novoimanine’s Network Effects
The complexity of biological systems necessitates a holistic approach to understanding the effects of chemical compounds. Systems biology, which integrates computational and mathematical modeling with experimental data, offers a powerful framework for elucidating the network-level impact of molecules like this compound. nih.gov Rather than focusing on a single target, systems biology aims to understand how a compound perturbs the intricate web of interactions within a cell. nih.govscielo.br
Dynamic network analysis is a particularly relevant area within systems biology for studying this compound. arxiv.org Biological networks are not static; they evolve over time in response to stimuli. arxiv.org Time-resolved studies of this compound's effects can capture these dynamic changes, providing a more complete picture of its mechanism of action. arxiv.org Such studies could reveal, for example, the sequence of pathway activation or inhibition, shedding light on the initial molecular events and subsequent cellular responses. The integration of multi-omics data (genomics, proteomics, metabolomics) is crucial for constructing comprehensive network models. nih.gov These models can then be used to generate new hypotheses about this compound's function that can be tested experimentally.
Table 1: Potential Systems Biology Approaches for this compound Research
| Approach | Description | Potential Insights for this compound |
|---|---|---|
| Transcriptomics (RNA-Seq) | Measures the expression levels of all genes in a cell or tissue. | Identify genes and pathways whose expression is altered by this compound, providing clues about its mechanism of action. nih.gov |
| Proteomics | Analyzes the entire set of proteins in a cell, including their modifications. | Identify direct protein targets and downstream changes in protein expression and post-translational modifications. mtoz-biolabs.com |
| Metabolomics | Studies the complete set of small-molecule metabolites within a biological system. | Reveal alterations in metabolic pathways affected by this compound. |
| Network Inference | Uses computational algorithms to construct interaction networks from high-throughput data. nih.gov | Build models of how this compound perturbs cellular networks, leading to a systems-level understanding of its effects. nih.gov |
| Dynamic Network Analysis | Studies how biological networks change over time in response to perturbations. arxiv.org | Elucidate the temporal sequence of molecular events following this compound treatment. arxiv.org |
Application of this compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as to elucidate signal transduction pathways or validate new drug targets. wikipedia.org this compound, with its distinct biological activities, presents an opportunity for development as a chemical probe. To be effective, a chemical probe must be potent and selective for its target. wikipedia.org While the precise molecular targets of this compound are not fully elucidated, its known effects suggest it interacts with specific cellular components. researchgate.net Further research into its structure-activity relationships (SAR) could lead to the design of more potent and selective derivatives suitable for use as chemical probes. pageplace.demdpi.comnih.gov
The process of developing this compound into a chemical probe would involve several steps. Initially, comprehensive target identification studies are necessary to pinpoint the specific proteins or other biomolecules with which it interacts. mtoz-biolabs.combiocompare.com Techniques such as affinity chromatography, where a modified version of this compound is used to "pull out" its binding partners from cell extracts, can be employed. Once a target is identified and validated, medicinal chemistry efforts can be directed at optimizing the this compound scaffold to enhance its affinity and selectivity for that target. This often involves synthesizing a library of analogs and testing them in biochemical and cell-based assays. rsc.org
An effective this compound-based chemical probe could be instrumental in dissecting complex biological pathways. frontiersin.org For example, if this compound is found to selectively inhibit a particular enzyme, it could be used to study the consequences of that enzyme's inhibition in living cells. This can help to clarify the role of the enzyme in various cellular processes and to validate it as a potential drug target. mdpi.com Furthermore, by attaching fluorescent tags or other reporter molecules to a this compound probe, researchers could visualize the localization of its target within the cell, providing further insights into its function.
Development of Delivery Systems for Research Applications (e.g., cell-specific targeting in in vitro models)
The efficacy of a biologically active compound in a research setting can be greatly enhanced by the development of sophisticated delivery systems. For this compound, creating systems that allow for its targeted delivery to specific cell types or subcellular compartments in in vitro models would be a significant advancement. This is particularly relevant for studying its effects in complex co-culture systems or 3D tissue models that more closely mimic the in vivo environment. nih.gov
One promising approach is the use of nanoparticle-based delivery systems. nih.gov this compound could be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles, which can be surface-modified with ligands that bind to receptors specifically expressed on the target cells. nih.gov This would allow for the preferential delivery of this compound to the cells of interest, minimizing off-target effects and enabling a more precise investigation of its mechanism of action. For instance, in a co-culture of bacterial and mammalian cells, nanoparticles could be designed to specifically target the bacteria, allowing researchers to study the antimicrobial effects of this compound without directly affecting the mammalian cells.
Microfluidic devices offer another avenue for controlled delivery in in vitro models. These devices allow for the precise manipulation of small volumes of fluid, making it possible to create localized concentration gradients of this compound and to expose specific cells or regions of a cell culture to the compound. This level of spatial and temporal control is invaluable for studying dynamic cellular processes and for dissecting the signaling pathways that are modulated by this compound. The development of such advanced delivery systems will be crucial for unlocking the full potential of this compound as a research tool. ethernet.edu.et
Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being utilized in medicine and to inform medical research. researchgate.net These technologies have the potential to revolutionize many aspects of chemical biology and drug discovery, including research on natural products like this compound. nih.govmdpi.comgoogle.com AI and ML algorithms can analyze vast and complex datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern. researchgate.netnih.gov
In the context of this compound research, AI and ML could be applied in several key areas. For instance, ML models could be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel this compound derivatives. mdpi.com This could significantly accelerate the process of lead optimization by prioritizing the synthesis of compounds with the highest predicted potency and selectivity. nih.gov Furthermore, AI can be used to analyze high-content imaging data from cells treated with this compound, to identify subtle phenotypic changes that might not be apparent through traditional methods of analysis.
Another exciting application of AI is in the elucidation of this compound's mechanism of action. By integrating data from multiple 'omics' platforms (genomics, proteomics, metabolomics), ML algorithms can help to construct comprehensive models of the cellular networks perturbed by this compound. nih.gov These models can then be used to generate hypotheses about the compound's targets and to predict its effects on different biological pathways. As the volume and complexity of biological data continue to grow, the integration of AI and ML will become increasingly indispensable for advancing our understanding of this compound and for harnessing its therapeutic potential. rfi.ac.uk
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | Specific AI/ML Technique | Potential Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of the biological activity of new this compound analogs, guiding synthetic efforts. |
| Mechanism of Action Elucidation | Network-based machine learning on multi-omics data | Identification of potential molecular targets and perturbed pathways. aaai.org |
| High-Content Image Analysis | Deep learning for image classification and segmentation | Quantitative analysis of cellular morphology changes induced by this compound. |
| Biosynthetic Pathway Elucidation | Machine learning for gene function prediction | Identification of genes and enzymes involved in the biosynthesis of this compound. nih.gov |
Challenges and Opportunities in this compound-Related Chemical Biology Research
The field of chemical biology, which sits (B43327) at the interface of chemistry and biology, offers a wealth of opportunities for advancing our understanding of natural products like this compound. mdpi.comfrontiersin.org However, this interdisciplinary field also presents a unique set of challenges. moravek.comnih.gov
One of the primary challenges in this compound research is the elucidation of its complete biosynthetic pathway. nih.govnih.gov While progress has been made in understanding the biosynthesis of related compounds, the specific enzymes and genetic pathways responsible for producing this compound are not fully characterized. researchgate.net Overcoming this challenge will require a combination of genetic, biochemical, and metabolomic approaches. The opportunity here lies in the potential discovery of novel enzymes and biosynthetic strategies that could be harnessed for the production of new bioactive compounds.
Another significant challenge is the identification of this compound's precise molecular targets and the elucidation of its mechanism of action. nourianzhcp.comlongdom.org While its antimicrobial properties are well-documented, the specific cellular components it interacts with to exert these effects remain largely unknown. researchgate.netresearchgate.netdntb.gov.ua Modern chemical biology techniques, such as activity-based protein profiling and thermal proteome profiling, provide powerful tools for tackling this problem. mdpi.com The identification of this compound's targets would not only provide fundamental insights into its biological activity but could also open up new avenues for the development of therapeutics.
Furthermore, the synthesis of this compound and its derivatives can be complex, presenting a challenge for medicinal chemistry efforts aimed at improving its properties. However, this also represents an opportunity for the development of new synthetic methodologies. The rich chemical structure of this compound provides a unique scaffold for the creation of diverse chemical libraries that can be screened for a wide range of biological activities.
Finally, a major opportunity lies in the application of cutting-edge technologies to this compound research. As discussed in the previous sections, systems biology, advanced delivery systems, and artificial intelligence all have the potential to accelerate progress in this field. By embracing these new tools and fostering interdisciplinary collaborations, the scientific community can overcome the existing challenges and unlock the full potential of this compound as both a valuable research tool and a potential therapeutic agent.
Q & A
Q. What experimental models are most effective for studying novoimanine’s antibacterial mechanisms against Staphylococcus aureus?
Methodological Answer:
- In vitro models : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical and reference strains of S. aureus. Include positive controls (e.g., sulfonamides) for comparative efficacy .
- In vivo models : Employ murine sepsis or wound infection models to assess therapeutic efficacy. For example, Volosovets (1986) demonstrated reduced mortality in staphylococcal sepsis using intraperitoneal this compound administration .
- Data validation : Replicate experiments across multiple bacterial generations to monitor resistance development.
Q. How is this compound characterized chemically to ensure batch-to-batch consistency in research?
Methodological Answer:
- Chromatographic profiling : Use HPLC or GC-MS to identify hypericin, pseudohypericin, and hyperforin derivatives, which are key bioactive markers in Hypericum perforatum extracts .
- Quantitative standardization : Calibrate UV-Vis spectrophotometry at 590 nm for hypericin quantification, ensuring extracts meet predefined thresholds (e.g., ≥0.3% hypericin) .
- Purity verification : Perform NMR spectroscopy to confirm absence of contaminants from extraction solvents (e.g., ethanol residues) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data on this compound distribution across biological tissues?
Methodological Answer:
- Comparative analysis : Re-examine methodologies from conflicting studies. For instance, Derbentseva et al. (1970) reported tissue distribution in rats via radiolabeling, but modern studies should use LC-MS/MS for higher sensitivity .
- Species-specific modeling : Conduct cross-species pharmacokinetic studies (e.g., rat vs. primate) to identify metabolic differences impacting bioavailability.
- Reproducibility protocols : Adopt NIH preclinical guidelines for transparent reporting of administration routes, sampling intervals, and statistical models (e.g., non-compartmental analysis) .
Q. What advanced strategies optimize this compound extraction to enhance bioactivity while minimizing compound degradation?
Methodological Answer:
- Green chemistry approaches : Test subcritical water extraction (SWE) at controlled temperatures (100–150°C) to preserve thermolabile compounds like hyperforin .
- Stability studies : Monitor degradation kinetics under varying pH, light, and oxygen conditions using accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
- Bioactivity-guided fractionation : Pair LC-MS with antimicrobial assays to isolate fractions with synergistic effects (e.g., hypericin + flavonoids) .
Q. How should researchers design dose-response studies to address nonlinear efficacy patterns observed in this compound’s anti-inflammatory effects?
Methodological Answer:
- Multivariate experimental design : Use response surface methodology (RSM) to model interactions between dose, administration frequency, and inflammatory markers (e.g., IL-6, TNF-α) .
- Controlled variables : Standardize animal models (e.g., carrageenan-induced paw edema) and include sham-treated controls to isolate this compound-specific effects .
- Statistical rigor : Apply mixed-effects models to account for inter-individual variability and censored data (e.g., survival curves in sepsis models) .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility of this compound’s reported efficacy in experimental sepsis models?
Methodological Answer:
- Protocol harmonization : Adopt the ARRIVE 2.0 guidelines for preclinical sepsis studies, including detailed reporting of bacterial inoculum size (e.g., 1 × 10^8 CFU/mL) and randomization methods .
- Blinded analysis : Use third-party laboratories to independently validate critical endpoints (e.g., blood bacterial load, histopathology) .
- Data sharing : Publish raw datasets (e.g., survival times, cytokine levels) in supplementary materials with standardized metadata .
Q. What analytical frameworks are suitable for interpreting contradictory findings in this compound’s stereochemical configuration and bioactivity?
Methodological Answer:
- Comparative crystallography : Reanalyze historical data (e.g., Bystrov’s NMR studies) alongside modern X-ray crystallography to resolve stereochemical ambiguities .
- Structure-activity relationship (SAR) modeling : Use molecular docking simulations to predict how stereochemical variations affect binding to bacterial targets (e.g., DNA gyrase) .
- Ethical replication : Avoid reliance on disputed literature; prioritize peer-reviewed studies with transparent methodology .
Data Analysis and Reporting Standards
Q. How should researchers statistically analyze dose-dependent toxicity in this compound’s preclinical trials?
Methodological Answer:
- Probit analysis : Calculate LD50 values using maximum likelihood estimation, accounting for censored data in mortality studies .
- Time-to-event analysis : Apply Cox proportional hazards models to evaluate survival differences across dose groups .
- Reporting compliance : Follow the PREPARE checklist for animal studies, detailing sample size justification and outlier management .
Q. What methodologies validate this compound’s purported synergism with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA)?
Methodological Answer:
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) to classify synergism (FICI ≤0.5), additive (0.5 < FICI ≤1), or antagonism (FICI >1) .
- Isobolographic analysis : Plot dose-response curves for individual drugs and combinations to identify synergistic thresholds .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated during combination therapy (e.g., cell wall synthesis inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
